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molecular formula C17H23NO4 B8642037 3-{[(Benzyloxy)carbonyl]amino}-3-cyclohexylpropanoic acid

3-{[(Benzyloxy)carbonyl]amino}-3-cyclohexylpropanoic acid

Cat. No. B8642037
M. Wt: 305.4 g/mol
InChI Key: JPVNTUVAWQZPCD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05488037

Procedure details

A solution of 25 g (151 mmol) of 3-amino-3-phenylproprionate in 450 mL of HOAc was charged with 25 g of 5% Rh/Al2O3 and the mixture hyrogenated at 60 psi for 30 hr at 60° C. The reaction was filtered over celite and evaporated in vacuo to a dark oil. The presence of the desired product was confirmed by FD-MS (m/e 172, MH+, 100). The crude reduction product was treated with benzylchloroformate (25.67 g; 151 mmol) under basic conditions substantially according to the procedures of Example 1, A, to afford 23.4 g of N-Cbz-3-amino-3-cyclohexyl propionic acid as a grey solid.
Name
3-amino-3-phenylproprionate
Quantity
25 g
Type
reactant
Reaction Step One
Name
Quantity
450 mL
Type
solvent
Reaction Step One
Quantity
25 g
Type
catalyst
Reaction Step One
Quantity
25.67 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[NH2:1][CH:2]([C:7]1[CH:12]=[CH:11][CH:10]=[CH:9][CH:8]=1)[CH2:3][C:4]([O-:6])=[O:5].[CH2:13]([O:20][C:21](Cl)=[O:22])[C:14]1[CH:19]=[CH:18][CH:17]=[CH:16][CH:15]=1>CC(O)=O.[Rh]>[C:21]([NH:1][CH:2]([CH:7]1[CH2:12][CH2:11][CH2:10][CH2:9][CH2:8]1)[CH2:3][C:4]([OH:6])=[O:5])([O:20][CH2:13][C:14]1[CH:19]=[CH:18][CH:17]=[CH:16][CH:15]=1)=[O:22]

Inputs

Step One
Name
3-amino-3-phenylproprionate
Quantity
25 g
Type
reactant
Smiles
NC(CC(=O)[O-])C1=CC=CC=C1
Name
Quantity
450 mL
Type
solvent
Smiles
CC(=O)O
Name
Quantity
25 g
Type
catalyst
Smiles
[Rh]
Step Two
Name
Quantity
25.67 g
Type
reactant
Smiles
C(C1=CC=CC=C1)OC(=O)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The reaction was filtered over celite
CUSTOM
Type
CUSTOM
Details
evaporated in vacuo to a dark oil

Outcomes

Product
Details
Reaction Time
30 h
Name
Type
product
Smiles
C(=O)(OCC1=CC=CC=C1)NC(CC(=O)O)C1CCCCC1
Measurements
Type Value Analysis
AMOUNT: MASS 23.4 g
YIELD: CALCULATEDPERCENTYIELD 50.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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